molecular formula C11H15BrClNO B4236576 N-(5-bromo-2-methoxybenzyl)-2-propen-1-amine hydrochloride

N-(5-bromo-2-methoxybenzyl)-2-propen-1-amine hydrochloride

Cat. No. B4236576
M. Wt: 292.60 g/mol
InChI Key: LTPOLKJCYONEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-methoxybenzyl)-2-propen-1-amine hydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BMBPA and has been synthesized using various methods. BMBPA has been found to have significant biological activity, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of BMBPA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This leads to the death of cancer cells, while leaving healthy cells unharmed.
Biochemical and Physiological Effects:
BMBPA has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the formation of blood vessels that supply nutrients to tumors. BMBPA has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

BMBPA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its biological activity has been well-documented. However, there are also limitations to its use. BMBPA is highly reactive and can be difficult to handle, making it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on BMBPA. One potential area of research is in the development of new cancer treatments based on BMBPA. Researchers could also investigate the use of BMBPA in the treatment of other diseases, such as inflammatory disorders. Additionally, further studies could be conducted to better understand the mechanism of action of BMBPA and to identify potential side effects or limitations of its use.
In conclusion, BMBPA is a promising compound for scientific research, particularly in the field of cancer treatment. Its biological activity and potential therapeutic benefits make it a valuable candidate for further study.

Scientific Research Applications

BMBPA has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. BMBPA has been found to have significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c1-3-6-13-8-9-7-10(12)4-5-11(9)14-2;/h3-5,7,13H,1,6,8H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPOLKJCYONEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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